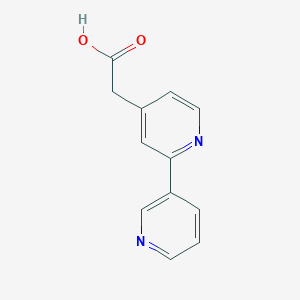
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is an organic compound that features a unique structure with two pyridine rings connected via an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Coupling Reaction: The two pyridine rings are coupled using a suitable coupling agent under controlled conditions.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the pyridine rings or the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-3-yl)acetic acid
- 2-(Pyridin-4-yl)acetic acid
- 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
Uniqueness
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-(2-pyridin-3-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7H2,(H,15,16) |
Clave InChI |
YJTHVVVBKCYOEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=CC(=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)






![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)



![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
